HNMT Inhibition: Metoprine Exhibits Low Nanomolar Potency Absent in Methotrexate and Most Antifolates
Metoprine demonstrates potent inhibition of human histamine N-methyltransferase (HNMT) with an IC50 of 91 nM . This secondary target activity is structurally documented via X-ray crystallography (PDB: 2AOV), confirming that Metoprine occupies the histamine-binding site of HNMT at 2.48 Å resolution [1]. In contrast, classical DHFR inhibitors including methotrexate, trimethoprim, and pyrimethamine lack meaningful HNMT inhibitory activity at therapeutically relevant concentrations. The structural basis for this differentiation resides in the maximized shape complementarity between the dichlorophenyl moiety of Metoprine and aromatic residues (Phe9, Tyr15, Phe19) in the HNMT active site, a feature absent in comparator antifolates [1].
| Evidence Dimension | HNMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 91 nM (human HNMT) |
| Comparator Or Baseline | Methotrexate, trimethoprim, pyrimethamine (no significant HNMT inhibition at equivalent concentrations) |
| Quantified Difference | Not applicable (target compound possesses unique inhibitory activity) |
| Conditions | In vitro enzymatic assay; X-ray crystallography (PDB: 2AOV, 2.48 Å resolution) |
Why This Matters
This secondary pharmacology enables experimental interrogation of histaminergic signaling pathways without confounding DHFR-mediated cytotoxicity, distinguishing Metoprine from all classical antifolates.
- [1] Horton JR, Sawada K, Nishibori M, Cheng X. Structural basis for inhibition of histamine N-methyltransferase by diverse drugs. J Mol Biol. 2005;353(2):334-344. PMID: 16168438. View Source
